3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate
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Description
The compound “3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, also known as a benzopyrone structure, which consists of a benzene ring fused to a pyrone ring .
Molecular Structure Analysis
The molecular structure of this compound would include a coumarin core, which consists of a benzene ring fused to a pyrone ring. It would also have a 3-chloro-4-methyl group attached to the pyrone ring and an isopropyl methylphosphonate group attached to the 7-position of the coumarin .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other coumarin derivatives. This could include reactions at the carbonyl group of the pyrone ring or substitutions at the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the chloro, methyl, and isopropyl methylphosphonate groups .Future Directions
Properties
IUPAC Name |
3-chloro-4-methyl-7-[methyl(propan-2-yloxy)phosphoryl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5P/c1-8(2)19-21(4,17)20-10-5-6-11-9(3)13(15)14(16)18-12(11)7-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZZWMODWINHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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